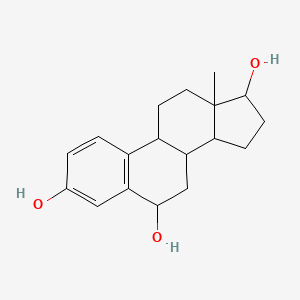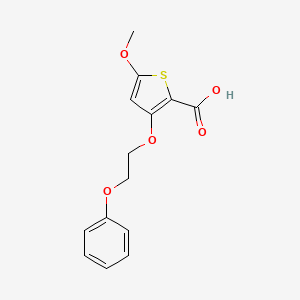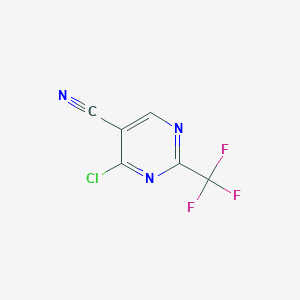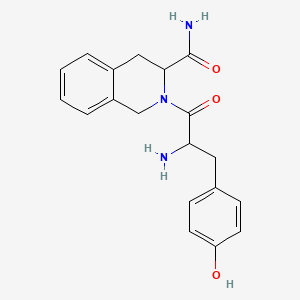
6beta-Hydroxy 17beta-Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Hydroxy 17beta-Estradiol is a hydroxylated derivative of 17beta-Estradiol, a potent estrogen steroid hormone. This compound is characterized by the presence of a hydroxyl group at the 6beta position of the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy 17beta-Estradiol typically involves the hydroxylation of 17beta-Estradiol. One common method is the enzymatic hydroxylation using estradiol 6beta-monooxygenase, which catalyzes the conversion of 17beta-Estradiol to this compound in the presence of oxygen and reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydroxylation process mentioned above can be scaled up for industrial applications, provided that the enzyme and reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-keto derivatives, while reduction can produce 6beta-deoxy derivatives.
Scientific Research Applications
6beta-Hydroxy 17beta-Estradiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the hydroxylation of steroids and the effects of hydroxylation on steroid activity.
Biology: The compound is studied for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
6beta-Hydroxy 17beta-Estradiol exerts its effects primarily through interaction with estrogen receptors (ESR1 and ESR2). Upon binding to these receptors, it induces conformational changes that facilitate the translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements on DNA, regulating the transcription of target genes involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
17beta-Estradiol: The parent compound, which lacks the hydroxyl group at the 6beta position.
6alpha-Hydroxy 17beta-Estradiol: A similar compound with a hydroxyl group at the 6alpha position.
4-Hydroxy 17beta-Estradiol: Another hydroxylated derivative with the hydroxyl group at the 4 position.
Uniqueness
6beta-Hydroxy 17beta-Estradiol is unique due to its specific hydroxylation pattern, which influences its binding affinity to estrogen receptors and its metabolic stability. This distinct structure results in different biological activities and potential therapeutic applications compared to other hydroxylated derivatives of 17beta-Estradiol.
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRQURPSRWTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859604 |
Source


|
| Record name | Estra-1,3,5(10)-triene-3,6,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)




![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)




![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)


